molecular formula C19H19FN2O3 B1376909 tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate CAS No. 1253789-02-4

tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate

Cat. No. B1376909
M. Wt: 342.4 g/mol
InChI Key: AEEAXDCVECAIPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, tert-butyl groups can be attached to molecules through reactions with tert-butyl alcohol . Benzyloxy groups can be introduced through reactions with benzyl chlorides .


Chemical Reactions Analysis

The compound, due to its functional groups, is likely to participate in a variety of chemical reactions. The tert-butyl group, for instance, is known to exhibit unique reactivity patterns .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. Without specific information on “tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate”, it’s difficult to provide a detailed analysis .

Scientific Research Applications

  • Chemical Synthesis and Crystal Structure Analysis :

    • A study by Ye et al. (2021) details the synthesis and crystal structure of a related compound, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate. This research contributes to understanding the structural and physicochemical properties of such compounds.
  • Applications in Fluorine Chemistry :

    • The work of Hong et al. (2020) explores the N-1-difluoromethylation of a similar compound, highlighting its potential in creating fluorine-containing chemical structures, which are important in pharmaceuticals and materials science.
  • Heterocyclic Compound Synthesis :

    • Chen et al. (2019) developed a method for synthesizing indazole derivatives using a compound structurally related to tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate, emphasizing its role in creating complex heterocyclic structures.
  • Organic Chemistry and Molecular Interactions :

    • Research by Li et al. (2013) focuses on the synthesis of fused tetracyclic heterocycles, indicating the utility of tert-butyl indazole derivatives in organic synthesis and molecular interactions.
  • Development of Novel Fluorinating Agents :

    • The study by Umemoto et al. (2010) introduces a new fluorinating agent that includes a tert-butyl group, similar to the compound , showcasing its role in enhancing fluorination reactions in organic synthesis.

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions in the study of this compound would likely depend on its potential applications. These could range from medicinal chemistry to materials science .

properties

IUPAC Name

tert-butyl 4-fluoro-6-phenylmethoxyindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-19(2,3)25-18(23)22-17-10-14(9-16(20)15(17)11-21-22)24-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEAXDCVECAIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743531
Record name tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate

CAS RN

1253789-02-4
Record name tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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